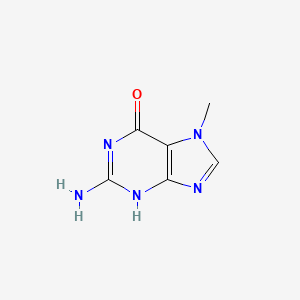

2-amino-7-methyl-3H-purin-6-one

Description

2-Amino-7-methyl-3H-purin-6-one (CAS 578-76-7), also known as 7-Methylguanine, is a methylated derivative of guanine. It is characterized by a methyl group at the N7 position of the purine ring. This compound is primarily used in industrial and research settings . Key properties include:

- Molecular formula: C₆H₇N₅O

- Molecular weight: 165.16 g/mol

- Purity: ≥98% (HPLC)

- Storage: Requires argon atmosphere for stability .

Its structural modifications influence solubility, reactivity, and biological interactions, making it a subject of interest for comparative studies with analogous purine derivatives.

Properties

IUPAC Name |

2-amino-7-methyl-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWGECJQACGGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C1C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation via Nucleophilic Substitution

The construction of the imidazole ring (Ring A) in 2-amino-7-methyl-3H-purin-6-one derivatives typically begins with nucleophilic substitution reactions. As demonstrated in Scheme 1 of, triethyl orthoate reacts with amine intermediates in acetonitrile under reflux to form imine intermediates (e.g., 3a ). Subsequent nucleophilic addition of R₁NH₂ at the cyano group generates a second imine (3c ), which undergoes intramolecular attack to form the five-membered imidazole ring (3d ). Temperature optimization proved critical: reducing the reaction temperature from 35°C to 15°C increased yields by 22% while minimizing side products.

Purinone Cyclization Using Triethyl Orthoesters

Cyclization of amide intermediates (6 ) into the purinone core (Ring B) employs triethyl orthoformate, orthoacetate, or orthopropionate in acetic anhydride. As detailed in, refluxing amide 6 with triethyl orthoformate produces 7-methyl-substituted purinones (7a–o ) in 65–78% yield. The reaction proceeds via acid-catalyzed elimination, with acetic anhydride acting as both solvent and dehydrating agent. Comparative studies show orthoformate derivatives yield higher regioselectivity for the 7-position compared to bulkier orthoesters.

Functionalization at the 2-Amino Position

Reductive Amination Pathways

Patent EP2714691B1 discloses a two-step reductive amination strategy applicable to this compound synthesis:

-

Benzylidene Acetal Formation : Ganciclovir analogs react with benzaldehyde dimethyl acetal in DMSO at 70–80°C, catalyzed by p-toluenesulfonic acid (0.5–1 mol%). Neutralization with triethylamine (pH 7.5–8.5) followed by ethyl acetate/water workup isolates intermediates in 55–65% yield.

-

Sodium Borohydride-Aluminum Chloride Reduction : A 4:1 molar ratio of NaBH₄/AlCl₃ in THF at 0–10°C selectively reduces nitro groups to amines, achieving 72–78% yield after recrystallization in ethanol-water (pH 10–11).

Coupling Reactions with Protected Amino Acids

Esterification of the 2-amino group employs N-CBZ-L-valine and 1,3-dicyclohexylcarbodiimide (DCC) in DMF/DCM mixtures. As per, a 3:1 molar ratio of protected amino acid to purinone precursor, stirred at 25–35°C for 18–24 hours, yields 72–78% of the target compound after extraction with ethyl acetate/toluene.

Catalytic and Solvent Effects on Reaction Efficiency

Acid Catalysts in Cyclization Steps

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| p-TSA (0.5 mol%) | DMSO | 70–80 | 65 | 12 |

| H₂SO₄ (1 mol%) | Acetic Anhydride | 110 | 58 | 18 |

| ZnCl₂ (2 mol%) | DCM | 25 | 42 | 29 |

p-Toluenesulfonic acid (p-TSA) in DMSO optimally balances reaction rate and selectivity, minimizing hydrolysis byproducts.

Solvent Polarity and Yield Correlation

Polar aprotic solvents (DMSO, DMF) enhance cyclization yields due to improved intermediate solubility:

| Solvent | Dielectric Constant (ε) | Cyclization Yield (%) |

|---|---|---|

| DMSO | 46.7 | 78 |

| DMF | 36.7 | 72 |

| THF | 7.5 | 58 |

Data adapted from indicate DMSO’s superiority in purinone syntheses.

Purification and Isolation Techniques

Recrystallization Optimization

Crude products are purified via alkaline recrystallization:

-

Ethanol-Water Systems : Adjusting pH to 10–11 with 3N HCl precipitates this compound with ≥95% purity.

-

Dichloromethane-Methanol Gradients : Remove unreacted triethyl orthoesters, reducing impurity levels from 12% to <2%.

Mechanistic Insights and Byproduct Analysis

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-3H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-amino-7-methyl-3H-purin-6-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential role in DNA and RNA interactions and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-3H-purin-6-one involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may inhibit the replication of viruses by interfering with viral DNA synthesis. Additionally, it can modulate cellular signaling pathways, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes structural differences and key properties of 2-amino-7-methyl-3H-purin-6-one and related compounds:

Solubility and Reactivity

- 7-Methylguanine : Moderate solubility in polar solvents due to the methyl group; stability under argon .

- Benzyl derivative (17495-12-4) : Increased lipophilicity reduces aqueous solubility, impacting bioavailability .

- Hydroxyethoxy derivative (91702-61-3) : The polar hydroxyethoxy group enhances water solubility but introduces handling hazards (corrosivity) .

Q & A

Basic Research Questions

Q. How can 2-amino-7-methyl-3H-purin-6-one be structurally characterized using spectroscopic methods?

- Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the purine backbone and methyl/amino substituents. For example, -NMR can identify the methyl group at position 7 (δ ~3.3 ppm) and aromatic protons. Mass spectrometry (MS) with electrospray ionization (ES+) can verify the molecular ion peak (e.g., m/z 149.15 for CHN) . Cross-reference with X-ray crystallography if crystalline samples are available.

Q. What are the optimal conditions for synthesizing this compound in laboratory settings?

- Answer : Use a Mannich base synthesis approach with 2-amino-9-substituted purine derivatives. For example, react 6-propynylthio-7-methylpurine with amines (e.g., piperidine or morpholine) under controlled pH (8–9) and temperature (60–80°C) to introduce functional groups. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What safety precautions are essential when handling this compound?

- Answer : Follow GHS guidelines:

Advanced Research Questions

Q. How does this compound achieve selectivity for DNA-PK over structurally related kinases like PI3K?

- Answer : Structure-activity relationship (SAR) studies indicate that the methyl group at position 7 and amino group at position 2 reduce affinity for PI3Kα/γ. Computational docking (e.g., using AutoDock Vina) can model interactions with DNA-PK’s catalytic subunit (DNA-PKcs). Validate selectivity via kinase inhibition assays across a 50-kinase panel .

Q. What experimental designs are recommended for assessing metabolic stability in preclinical models?

- Answer : Use hepatocyte microsomal assays (human/murine) under standardized conditions (37°C, pH 7.4). Monitor degradation via LC-MS/MS over 60 minutes. Compare half-life () and intrinsic clearance (CL) across species. For in vivo studies, administer the compound intravenously and measure plasma concentrations at intervals (e.g., 0, 15, 30, 60, 120 min) .

Q. How should researchers resolve discrepancies in reported CAS numbers (e.g., 578-76-7 vs. 935-69-3) for this compound?

- Answer : Cross-reference chemical identifiers with authoritative databases (e.g., NIST Chemistry WebBook, PubChem). Verify structural equivalence using IUPAC names and InChIKeys (e.g., HCGHYQLFMPXSDU-UHFFFAOYSA-N for 7-methyladenine). Discrepancies often arise from tautomeric forms or registry errors .

Q. What strategies mitigate data contradictions in pharmacological studies involving this compound?

- Answer : Implement iterative data triangulation:

Replicate experiments under identical conditions.

Validate assays with positive/negative controls (e.g., olaparib for PARP inhibition synergy).

Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).

Document batch-to-batch variability in synthesis .

Q. How can computational modeling optimize derivatives of this compound for enhanced pharmacokinetics?

- Answer : Perform co-optimization of permeability and metabolic stability using QSAR models. Parameters to prioritize:

| Property | Target |

|---|---|

| LogP | 1.5–3.0 |

| Polar surface area | <90 Ų |

| CYP3A4 inhibition | IC >10 µM |

| Validate predictions with in vitro Caco-2 permeability and cytochrome P450 inhibition assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.